molecular formula C19H17FN4O3 B1326303 Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 649736-29-8

Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Número de catálogo: B1326303
Número CAS: 649736-29-8
Peso molecular: 368.4 g/mol
Clave InChI: ZRKQEIUACDKVOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a useful research compound. Its molecular formula is C19H17FN4O3 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure comprising an indole moiety and a pyrrolo-triazine core. The presence of the fluorine atom and the ethyl ester group are critical for its biological activity.

This compound primarily acts as an inhibitor of the vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR). These receptors are crucial in angiogenesis—the formation of new blood vessels—which is a vital process in tumor growth and metastasis. By inhibiting these pathways, the compound can potentially reduce tumor proliferation and spread.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), and MDA-MB-231 (breast cancer).
  • IC50 Values : The compound showed IC50 values in the low micromolar range across these cell lines, indicating strong inhibitory effects on cell viability.

In Vivo Studies

In vivo efficacy was evaluated using human tumor xenograft models:

  • Tumor Models : Human A549 lung cancer xenografts were treated with varying doses of the compound.
  • Results : Significant tumor growth inhibition was observed compared to control groups, with a maximum tolerated dose identified that did not exhibit overt toxicity.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the core structure can significantly impact biological activity:

  • Methyl Group at Position 5 : Enhances potency against VEGFR.
  • Alkoxy Substituents at Position 6 : Variations in alkoxy groups have been shown to alter pharmacokinetics and selectivity for kinase inhibition.

Case Studies

  • Brivanib Alaninate (BMS-582664) : This prodrug form of the compound has entered clinical trials for solid tumors. It demonstrated improved solubility and bioavailability compared to its parent compound while retaining potent anti-tumor activity.
  • Combination Therapies : Recent studies explored the use of this compound in combination with other chemotherapeutics, revealing synergistic effects that enhance overall efficacy against resistant cancer phenotypes.

Propiedades

IUPAC Name

ethyl 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-4-26-19(25)13-8-24-17(11(13)3)18(21-9-22-24)27-15-6-5-14-12(16(15)20)7-10(2)23-14/h5-9,23H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKQEIUACDKVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C1C)C(=NC=N2)OC3=C(C4=C(C=C3)NC(=C4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647599
Record name Ethyl 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649736-29-8
Record name Ethyl 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.